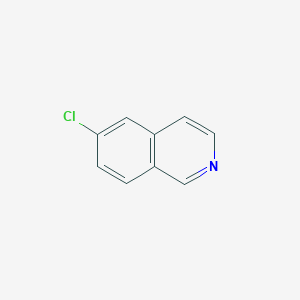

6-Chloroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJNOOHAQSFEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494878 | |

| Record name | 6-Chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62882-02-4 | |

| Record name | 6-Chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline via the Pomeranz-Fritsch Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-chloroisoquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development, utilizing the Pomeranz-Fritsch reaction. This document details the reaction mechanism, experimental protocols, and key data pertinent to this synthetic route.

Overview of the Synthetic Strategy

The Pomeranz-Fritsch reaction is a well-established method for the synthesis of isoquinolines.[1][2][3] The reaction proceeds via a two-step sequence:

-

Schiff Base Formation: The condensation of an aromatic aldehyde with an aminoacetaldehyde acetal to form a benzalaminoacetal (Schiff base).

-

Acid-Catalyzed Cyclization: An intramolecular electrophilic aromatic substitution reaction, promoted by a strong acid, to yield the isoquinoline ring system.

For the synthesis of this compound, the specific starting materials are 4-chlorobenzaldehyde and an aminoacetaldehyde acetal, such as aminoacetaldehyde diethyl acetal.[4]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathways and the general experimental workflow for the synthesis of this compound via the Pomeranz-Fritsch reaction.

Caption: Pomeranz-Fritsch reaction mechanism for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The yield of the Pomeranz-Fritsch reaction can be highly variable and is influenced by the nature of the substituents on the aromatic ring, the choice of acid catalyst, and the reaction conditions. Electron-withdrawing groups, such as the chloro group in 4-chlorobenzaldehyde, can deactivate the aromatic ring towards electrophilic substitution, which may result in lower yields compared to substrates with electron-donating groups. While a specific yield for the synthesis of this compound via this method is not consistently reported in the literature, the following table outlines the key reactants and their properties.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | Starting Material |

| Aminoacetaldehyde diethyl acetal | C₆H₁₅NO₂ | 133.19 | Starting Material |

| This compound | C₉H₆ClN | 163.60 | Product |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Formation of the Schiff Base (N-(4-chlorobenzylidene)-2,2-diethoxyethanamine)

Materials:

-

4-Chlorobenzaldehyde

-

Aminoacetaldehyde diethyl acetal

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 1.0 mole equivalent of 4-chlorobenzaldehyde in a suitable volume of anhydrous ethanol.

-

To the stirred solution, add 1.0 to 1.1 mole equivalents of aminoacetaldehyde diethyl acetal dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base. This intermediate can often be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization to this compound

Materials:

-

Crude Schiff base from Step 1

-

Concentrated sulfuric acid (or polyphosphoric acid)

-

Ice bath

-

Heating mantle or oil bath

-

Beaker with crushed ice

-

Aqueous sodium hydroxide solution

-

Dichloromethane or ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane/ethyl acetate eluent system

Procedure:

-

In a fume hood, cool a flask containing concentrated sulfuric acid in an ice bath.

-

Slowly and carefully add the crude Schiff base from Step 1 to the cold, stirred sulfuric acid. Maintain the temperature between 0-10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 80-120 °C for several hours. The optimal time and temperature may need to be determined by monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a beaker of crushed ice with stirring.

-

Neutralize the acidic solution to a pH of 8-9 by the slow addition of a concentrated aqueous sodium hydroxide solution, keeping the mixture cool in an ice bath.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to afford pure this compound.

Characterization of this compound

The following table summarizes the expected spectroscopic data for the final product. Note that experimentally verified data for this compound can be limited, and some of the presented data is based on computational predictions and comparison with similar structures.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons are expected in the δ 7.5-9.5 ppm range with characteristic splitting patterns for the isoquinoline ring system. |

| ¹³C NMR | Aromatic carbons are expected in the δ 120-150 ppm range. |

| Mass Spec. | The molecular ion peak (M+) is expected at m/z 163, with a characteristic M+2 peak at m/z 165 in an approximate 3:1 ratio due to the chlorine isotope. |

| IR | Characteristic peaks for aromatic C-H and C=C stretching are expected. |

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be performed in a well-ventilated area.

-

Care should be taken during the work-up, especially during the neutralization of the strong acid, as this is an exothermic process.

This technical guide provides a foundational understanding and a practical framework for the synthesis of this compound via the Pomeranz-Fritsch reaction. Researchers are advised to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroisoquinoline is a halogenated heterocyclic aromatic compound with significant potential as a building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, including its molecular characteristics, melting and boiling points, solubility, lipophilicity (logP), and basicity (pKa). Due to the limited availability of direct experimental data for this compound, this guide leverages computed data and experimental values from closely related isomers to provide a robust profile. Detailed experimental protocols for the determination of these key parameters are also presented to aid researchers in their laboratory work.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic compounds exhibiting diverse biological activities. The introduction of a chlorine atom at the 6-position of the isoquinoline ring system can significantly modulate the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. Consequently, this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents. This guide aims to be a central resource for professionals in the field by consolidating the available physicochemical data and providing standardized methodologies for its experimental determination.

Molecular and Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail the key properties of this compound.

General Properties

A summary of the fundamental molecular properties of this compound is provided in Table 1. These values are primarily derived from computational models and provide a foundational understanding of the molecule.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆ClN | PubChem[1] |

| Molecular Weight | 163.61 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62882-02-4 | PubChem[1] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C=CN=C2 | PubChem[1] |

| InChIKey | NCJNOOHAQSFEJN-UHFFFAOYSA-N | PubChem[1] |

| Appearance | White to light yellow solid |

Physical Properties

Table 2: Physical Properties of this compound and a Related Isomer

| Property | This compound (Estimated) | 1-Chloroisoquinoline (Experimental) | Source |

| Melting Point | Data not available | 31-36 °C | [2] |

| Boiling Point | Data not available | 274-275 °C at 768 mmHg | [2] |

Solubility

The solubility of this compound is a critical parameter for its handling in experimental settings and for its formulation. Based on its structure, it is expected to have low aqueous solubility and be soluble in various organic solvents.

Table 3: Estimated Solubility Profile of this compound

| Solvent | Expected Solubility | Rationale |

| Water | Low | The presence of the non-polar isoquinoline ring and the chloro substituent limits interaction with polar water molecules. |

| Ethanol, Methanol | Soluble | The polar hydroxyl group of the alcohols can interact with the nitrogen atom of the isoquinoline ring. |

| Dichloromethane, Chloroform | Soluble | As a chlorinated compound, it is expected to be soluble in chlorinated organic solvents. |

| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents are generally good solvents for a wide range of organic compounds. |

| Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in non-polar hydrocarbon solvents. |

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity and is crucial for predicting its membrane permeability and overall ADME properties.

Table 4: Lipophilicity of this compound

| Property | Value | Source |

| XLogP3 | 2.9 | PubChem[1] |

An XLogP3 value of 2.9 suggests that this compound is a moderately lipophilic compound, indicating a good potential for oral absorption and cell membrane penetration.

Acidity/Basicity (pKa)

The basicity of the nitrogen atom in the isoquinoline ring is a key determinant of the compound's behavior in physiological environments. The pKa of the parent isoquinoline is 5.14.[3] The presence of an electron-withdrawing chlorine atom at the 6-position is expected to decrease the basicity of the nitrogen atom, resulting in a lower pKa value.

Table 5: Estimated pKa of this compound

| Property | Estimated Value | Rationale |

| pKa (of the conjugate acid) | ~4.5 - 5.0 | The electron-withdrawing inductive effect of the chlorine atom reduces the electron density on the nitrogen, making it a weaker base compared to isoquinoline (pKa 5.14). |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

A sharp melting range (0.5-1 °C) is indicative of a pure compound.

-

Boiling Point Determination (Micro Scale)

For small quantities of liquid compounds, the boiling point can be determined using a micro-boiling point method. While this compound is a solid, this method is applicable to its molten state or to liquid derivatives.

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube with oil).

-

Procedure:

-

Place a few drops of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a heating bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4]

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

-

Apparatus: Vials with screw caps, orbital shaker or rotator, temperature-controlled bath, analytical balance, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, organic solvent).

-

Seal the vials and place them on an orbital shaker in a temperature-controlled bath (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.[5][6]

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

-

Apparatus: pH meter with a calibrated electrode, burette, stirrer, beaker.

-

Procedure:

-

Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Immerse the calibrated pH electrode and a stirrer in the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the this compound has been protonated.[1][2] This can be determined from the inflection point of the titration curve.

-

logP Determination (HPLC Method)

A common and relatively high-throughput method for estimating logP is by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Apparatus: HPLC system with a UV detector, C18 column, mobile phase (e.g., methanol/water or acetonitrile/water mixture).

-

Procedure:

-

Prepare a series of standard compounds with known logP values that bracket the expected logP of this compound.

-

Inject each standard and this compound onto the RP-HPLC column under isocratic conditions.

-

Measure the retention time (t_R) for each compound.

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

-

Create a calibration curve by plotting the log(k') of the standards against their known logP values.

-

Determine the log(k') for this compound and use the calibration curve to extrapolate its logP value.[7][8]

-

Stability

The stability of this compound is a critical factor for its storage and handling. While specific stability data is not available, forced degradation studies can be conducted to understand its degradation profile.

-

Forced Degradation Studies: These studies involve subjecting the compound to harsh conditions to accelerate its degradation.

-

Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Stress: Heating the solid compound or a solution at high temperatures.

-

Photostability: Exposing the compound to UV and visible light.[9][10]

-

-

Analysis: The degradation products are typically analyzed and quantified using a stability-indicating HPLC method.

Mandatory Visualizations

Caption: A general workflow for the synthesis, characterization, and application of this compound.

Caption: A flowchart outlining the experimental determination of key physicochemical properties.

Caption: A diagram illustrating the process of a forced degradation study for stability assessment.

Conclusion

This technical guide provides a thorough compilation of the physicochemical properties of this compound, addressing the needs of researchers and professionals in drug development. While direct experimental data for some properties remain limited, this guide offers reliable estimates based on closely related compounds and established scientific principles. The detailed experimental protocols provided herein serve as a practical resource for the in-house determination of these critical parameters. A comprehensive understanding of the physicochemical profile of this compound is essential for unlocking its full potential in the development of novel and effective chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. benchchem.com [benchchem.com]

- 4. chemconnections.org [chemconnections.org]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

6-Chloroisoquinoline-1-carbaldehyde: A Versatile Synthetic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroisoquinoline-1-carbaldehyde is a key heterocyclic intermediate, valued for its utility in the synthesis of a diverse range of complex molecules. The isoquinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of a reactive carbaldehyde group at the 1-position and a chlorine atom at the 6-position makes this compound a versatile bifunctional building block, enabling a variety of chemical transformations for the construction of novel molecular architectures.[3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound-1-carbaldehyde as a synthetic building block, with a focus on detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for the physical properties of this compound-1-carbaldehyde are not extensively published, the following tables summarize available and predicted data.

Table 1: Physicochemical Properties of this compound-1-carbaldehyde

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆ClNO | [2] |

| Molecular Weight | 191.61 g/mol | [2] |

| Appearance | Yellow solid | [2] |

| Melting Point | 92–93 °C | [2] |

| CAS Number | 1537415-87-4 | [2] |

Table 2: Spectroscopic Data for this compound-1-carbaldehyde

| Spectrum | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.34 (s, 1H), 9.27 (d, J = 9.2 Hz, 1H), 8.76 (d, J = 5.6 Hz, 1H), 7.89 (d, J = 2.0 Hz, 1H), 7.79 (d, J = 5.5 Hz, 1H), 7.70–7.64 (m, 1H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 195.3, 149.9, 143.5, 137.7, 137.3, 131.0, 127.6, 125.7, 124.4, 124.3 | [2] |

| HRMS (ESI-TOF) | Calculated for C₁₀H₇ClNO [M+H]⁺: 192.0216, Found: 192.0211 | [2] |

| Predicted Mass Spectrometry | Monoisotopic mass of 191.0138 m/z. Expected M+ and M+2 peaks in an approximate 3:1 ratio due to the chlorine atom. | [4] |

| Predicted Infrared (IR) Spectroscopy | Strong C=O stretch around 1700 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹. C=C and C=N stretches in the 1400-1600 cm⁻¹ region. | [4] |

Synthesis of this compound-1-carbaldehyde

The synthesis of this compound-1-carbaldehyde is typically achieved through a two-stage process: the initial construction of the this compound core, followed by the introduction of the carbaldehyde group at the C1 position. Two primary routes for the second step are the Vilsmeier-Haack reaction and the Reissert-Henze reaction.

Stage 1: Synthesis of the this compound Precursor via the Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a well-established method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine through an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[5][6][7][8]

Stage 2, Route A: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][9][10]

Stage 2, Route B: Formylation via the Reissert-Henze Reaction

The Reissert-Henze reaction provides an alternative pathway to introduce the aldehyde functionality. This method involves the N-oxidation of the isoquinoline, followed by treatment with a cyanide source and an acylating agent to form a Reissert compound, which is then hydrolyzed to the desired carbaldehyde.[11][12]

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of isoquinolines and their derivatives.[1][5][11]

Protocol 1: Synthesis of this compound (Pomeranz-Fritsch Reaction)

Materials:

-

4-Chlorobenzaldehyde

-

2,2-Diethoxyethylamine

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Formation of the Benzalaminoacetal (Schiff Base): In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mol) and 2,2-diethoxyethylamine (1.1 mol) in toluene. Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected.

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.

-

Cyclization: Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid with vigorous stirring.

-

Allow the mixture to slowly warm to room temperature and then heat at 80°C for 4 hours.

-

Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Basify the solution with a concentrated sodium hydroxide solution to pH >10, keeping the temperature below 20°C.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Synthesis of this compound-1-carbaldehyde (Vilsmeier-Haack Reaction)

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask, cool anhydrous DMF (3 equivalents) to 0°C.

-

Slowly add POCl₃ (1.2 equivalents) dropwise, maintaining the temperature below 10°C.

-

Stir the mixture at 0°C for 30 minutes.

-

Formylation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane and add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45°C). Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the mixture to 0°C and carefully quench by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate this compound-1-carbaldehyde.

Protocol 3: Synthesis of this compound-1-carbaldehyde (Reissert-Henze Reaction)

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane

-

Potassium cyanide (KCN)

-

Benzoyl chloride

-

Concentrated hydrochloric acid

-

Sodium carbonate solution

-

Ethyl acetate

Procedure:

-

N-Oxidation: Dissolve this compound in dichloromethane and cool to 0°C. Add m-CPBA portion-wise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Work up by neutralizing and extracting the N-oxide.

-

Reissert Compound Formation: To a vigorously stirred two-phase system of the this compound N-oxide in dichloromethane and an aqueous solution of KCN, add benzoyl chloride dropwise at room temperature. Stir for several hours. Separate the organic layer, wash, dry, and concentrate to obtain the crude Reissert compound.

-

Hydrolysis: Suspend the purified Reissert compound in concentrated hydrochloric acid and heat to reflux for several hours (monitor by TLC).

-

Cool the mixture and carefully neutralize with a sodium carbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Applications as a Synthetic Building Block

This compound-1-carbaldehyde is a versatile precursor for the synthesis of a variety of heterocyclic compounds, leveraging the reactivity of both the aldehyde and the chloro-substituent.

In Medicinal Chemistry

The isoquinoline core is a well-established pharmacophore in drug discovery.[2][13] Halogenation is a common strategy to modulate the physicochemical and pharmacological properties of drug candidates, influencing potency, selectivity, and metabolic stability.[13] While specific biological activity for this compound-1-carbaldehyde itself is not extensively documented, its derivatives are promising candidates for various therapeutic applications.

Table 3: Anticancer Activity of Related Halo-quinoline/isoquinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-Bromo-5-nitroquinoline | HT29 (Colon) | < 5-FU | [13] |

| 6-Bromo-7-anilino-1-arylisoquinolinequinone derivative | AGS (Gastric) | 1.31 - 11.04 | [13] |

| 6-Bromo-7-anilino-1-arylisoquinolinequinone derivative | HL-60 (Leukemia) | 1.31 - 11.04 | [13] |

Note: This table presents data for structurally related compounds to infer potential trends. Direct comparative data for the target compound's derivatives is limited.

Kinase Inhibition: The isoquinoline scaffold is a known pharmacophore for the development of kinase inhibitors.[13][14] Kinases are crucial in cellular signaling, and their dysregulation is implicated in diseases like cancer.[13] While specific kinase inhibition data for this compound-1-carbaldehyde is not extensively documented, its structural motifs suggest it is a promising candidate for screening against various kinase targets.[13][14]

Table 4: Hypothetical Kinase Inhibition Profile of this compound-1-carbaldehyde Analogs

| Compound | Target Kinase | IC₅₀ (nM) | Off-Target Kinase Panel (IC₅₀ > 10 µM) |

| CICA-1 | Kinase A | 50 | Kinase B, C, D, E, F, G, H, I, J |

| CICA-2 | Kinase A | 25 | Kinase B, C, D, E, F, G, H, I, J |

| CICA-3 | Kinase A | 100 | Kinase B, C, D, E, F, G, H, I, J |

Note: The data in this table is presented as illustrative, based on the known biological activities of similar heterocyclic compounds, to highlight the potential for developing selective kinase inhibitors from this scaffold.[14]

Experimental Protocol for Anticancer Screening (MTT Assay)

This protocol provides a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls (DMSO) and untreated controls.

-

Incubate the plate for the desired time (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound-1-carbaldehyde is a valuable and versatile synthetic building block with significant potential in medicinal chemistry and materials science. Its bifunctional nature allows for a wide range of chemical modifications, providing access to a diverse chemical space of novel compounds. The synthetic routes outlined in this guide, coupled with the detailed experimental protocols, offer a solid foundation for researchers to synthesize and utilize this important intermediate. Further exploration of the biological activities of derivatives of this compound-1-carbaldehyde is warranted and holds the promise of discovering new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Reissert reaction - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Rising Therapeutic Promise of 6-Chloroisoquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic drugs.[1] Among its halogenated derivatives, the 6-chloroisoquinoline moiety has emerged as a versatile pharmacophore with significant therapeutic potential, particularly in oncology and infectious diseases. The introduction of a chlorine atom at the 6-position modulates the molecule's electronic and lipophilic properties, often enhancing its binding affinity to biological targets and improving its pharmacological profile.[1] This technical guide provides a comprehensive overview of the biological potential of this compound derivatives, detailing their mechanisms of action, quantitative data from relevant studies, and explicit experimental protocols to facilitate further research and development.

I. Anticancer Potential of this compound Derivatives

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. Their anticancer effects are primarily attributed to the inhibition of key enzymes involved in cell proliferation and survival, most notably protein kinases and DNA topoisomerase II.

A. Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of many cancers.[2] Isoquinoline-based compounds have been extensively explored as kinase inhibitors, and the 6-chloro substitution can enhance this activity.[2] These derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.[2] Key signaling pathways implicated in the action of these compounds include the PI3K/Akt/mTOR and MAPK/ERK pathways.

PI3K/Akt/mTOR Pathway Inhibition:

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3] Its aberrant activation is common in many cancers. Isoquinoline derivatives can inhibit key kinases within this pathway, such as PI3K, Akt, and mTOR, leading to the induction of apoptosis and cell cycle arrest.

MAPK/ERK Pathway Inhibition:

The MAPK/ERK pathway is another critical signaling cascade that transmits extracellular signals to regulate cell proliferation, differentiation, and survival.[4] Overactivation of this pathway is a common driver of oncogenesis.[4] Certain isoquinoline derivatives can inhibit kinases within this pathway, such as MEK and ERK, thereby blocking downstream signaling and inhibiting cancer cell growth.

B. DNA Topoisomerase II Inhibition

DNA topoisomerase II is an essential enzyme that modulates the topology of DNA, playing a critical role in DNA replication and chromosome segregation.[5] Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[6] Certain this compound derivatives, particularly isoquinolinediones, have been identified as potent inhibitors of topoisomerase II.[5]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activities of some chloro-substituted isoquinoline and quinoline derivatives against various cancer cell lines. While not all are this compound derivatives, they provide insight into the potential potency of this class of compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Chloro-isoquinolinediones | A549 (Lung) | > 200 | [5] |

| Chloro-isoquinolinediones | SNU-638 (Stomach) | > 200 | [5] |

| Chloro-isoquinolinediones | Col2 (Colon) | > 200 | [5] |

| Pyrido[3,4-b]phenazinediones | A549 (Lung) | 0.082 - 2.51 | [5] |

| Pyrido[3,4-b]phenazinediones | SNU-638 (Stomach) | 0.13 - 3.89 | [5] |

| Pyrido[3,4-b]phenazinediones | Col2 (Colon) | 0.11 - 3.16 | [5] |

| Quinoline-based dihydrazones | Various | 7.01 - 34.32 | [7] |

| 7-chloroquinoline derivatives | MCF-7 (Breast) | 4.60 | [4] |

| 7-chloroquinoline derivatives | HCT-116 (Colorectal) | 4.60 | [4] |

| 7-chloroquinoline derivatives | HL-60 (Leukemia) | 4.60 | [4] |

| 7-chloroquinoline derivatives | NCI-H292 (Lung) | 4.60 | [4] |

II. Antimicrobial Potential of this compound Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated isoquinolines have shown promise in this area, exhibiting both antibacterial and antifungal activities.[8] Chlorinated derivatives, in particular, have demonstrated significant antifungal activity.[9] While specific data for this compound derivatives is still emerging, the broader class of chlorinated isoquinolines shows potential against a range of microbial strains.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some quinoline derivatives against various microbial strains, illustrating the potential of this scaffold.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Alkynyl isoquinolines | Methicillin-resistant S. aureus (MRSA) | 4 - 8 | [10] |

| Quinolone-rhodanine conjugates | M. tuberculosis H37Ra | 1.66 - 9.57 | [11] |

| 2-sulfoether-4-quinolones | S. aureus | 0.8 (µM) | [11] |

| 2-sulfoether-4-quinolones | B. cereus | 1.61 (µM) | [11] |

III. Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis of the this compound scaffold and for key biological assays.

A. Synthesis of this compound Derivatives

A common and effective route for the synthesis of the this compound core is the Pomeranz-Fritsch reaction, followed by functionalization, for example, via the Vilsmeier-Haack reaction to introduce a carbaldehyde group.[5]

Protocol 1: Synthesis of this compound (Pomeranz-Fritsch Reaction)

-

Formation of the Benzalaminoacetal (Schiff Base): In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mol) and 2,2-diethoxyethylamine (1.1 mol) in toluene (500 mL).[5] Add a catalytic amount of p-toluenesulfonic acid.[5] Reflux the mixture until the theoretical amount of water is collected.[5] Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.[5]

-

Cyclization: Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid (500 mL) with vigorous stirring.[5] After the addition is complete, allow the mixture to warm to room temperature and then heat at 80°C for 4 hours.[5]

-

Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice.[5] Basify with a concentrated sodium hydroxide solution to a pH >10.[5] Extract the aqueous layer with dichloromethane (3 x 300 mL).[5] Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[5] Purify the crude product by column chromatography on silica gel.[5]

B. Biological Assays

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7][12]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7][12]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

Protocol 3: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced in a kinase reaction.

-

Kinase Reaction: In a 96-well or 384-well plate, add the test compound at various concentrations, the target kinase, the kinase-specific substrate, and ATP.[13]

-

Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.[13]

-

ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.[13]

-

Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.[12]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[12]

Protocol 4: Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay assesses the ability of topoisomerase II to separate interlocked DNA circles.

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing assay buffer, kinetoplast DNA (kDNA), ATP, and the test compound at various concentrations.[6]

-

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.[6]

-

Incubation: Incubate the reaction for 30 minutes at 37°C.[14]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[14]

-

Agarose Gel Electrophoresis: Separate the DNA products on a 1% agarose gel containing ethidium bromide.[14]

-

Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.[6] Inhibition is observed as a decrease in the amount of decatenated DNA.

IV. Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their ability to inhibit key cellular targets such as protein kinases and topoisomerase II provides a strong rationale for their continued investigation. The synthetic routes and biological evaluation protocols detailed in this guide offer a framework for researchers to further explore the therapeutic potential of this versatile scaffold. Future studies should focus on synthesizing and screening a wider range of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. topogen.com [topogen.com]

6-Chloroisoquinoline: A Technical Guide for Drug Discovery Professionals

CAS Number: 62882-02-4 Molecular Formula: C₉H₆ClN

This technical guide provides an in-depth overview of 6-chloroisoquinoline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document covers its chemical properties, synthesis, and its emerging role as a versatile intermediate in the creation of complex therapeutic agents.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to light yellow crystalline powder. The presence of the chlorine atom at the 6-position of the isoquinoline ring system imparts specific reactivity, making it a valuable building block in medicinal chemistry.

| Property | Value | Source |

| Molecular Weight | 163.60 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC2=C(C=CN=C2)C=C1Cl | [1] |

| InChI Key | NCJNOOHAQSFEJN-UHFFFAOYSA-N | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

Synthesis of this compound

The synthesis of the this compound scaffold is most reliably achieved through the Pomeranz-Fritsch reaction . This classic method involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine.[2]

Experimental Protocol: Pomeranz-Fritsch Reaction

Step 1: Formation of the Benzalaminoacetal (Schiff Base)

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mole equivalent) and 2,2-diethoxyethylamine (1.1 mole equivalents) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.[2]

Step 2: Cyclization to this compound

-

Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid with vigorous stirring.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and then heat at 80°C for 4 hours.

-

Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Basify the acidic solution with a concentrated sodium hydroxide solution to a pH >10, keeping the temperature below 20°C.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.[2]

References

The Reissert-Henze Reaction: A Technical Guide to the Synthesis of 2-Carbaldehydes from Heterocyclic N-Oxides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Reissert-Henze reaction, a powerful tool in organic synthesis for the introduction of a cyano group at the 2-position of nitrogen-containing heterocycles. This transformation is the first step in a two-stage process to afford valuable 2-carbaldehyde derivatives, which are key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document details the reaction mechanism, substrate scope, and experimental protocols, with a focus on its application in drug discovery.

Introduction

The Reissert-Henze reaction is a well-established method for the functionalization of pyridine, quinoline, and isoquinoline N-oxides. The reaction typically involves the treatment of the N-oxide with an acylating agent, such as benzoyl chloride, and a cyanide source, most commonly potassium cyanide, to yield a 2-cyano-N-acyl-1,2-dihydroheterocycle, known as a Reissert compound. Subsequent hydrolysis or reduction of this intermediate provides access to 2-carboxylic acids or, of particular interest for this guide, 2-carbaldehydes. The latter are versatile building blocks in organic synthesis, readily undergoing a variety of transformations to create complex molecular architectures.

Reaction Mechanism

The mechanism of the Reissert-Henze reaction proceeds through several key steps:

-

Acylation of the N-oxide: The nitrogen atom of the heterocyclic N-oxide attacks the electrophilic carbonyl carbon of the acyl chloride, forming an N-acyloxy-pyridinium salt. This activates the heterocyclic ring towards nucleophilic attack.

-

Cyanide Addition: A cyanide ion then attacks the activated ring at the C2 position, leading to the formation of the 1-acyl-2-cyano-1,2-dihydroheterocycle, the Reissert compound.

-

Rearomatization: The Reissert compound can then be subjected to hydrolysis or reduction. For the synthesis of 2-carbaldehydes, a controlled reduction is employed.

The overall transformation from the N-oxide to the 2-cyano derivative is depicted below:

Caption: General mechanism of the Reissert-Henze reaction.

Quantitative Data

The efficiency of the Reissert-Henze reaction and the subsequent reduction to the aldehyde is influenced by the substrate, acylating agent, cyanide source, and reaction conditions. Below are tables summarizing typical yields for both steps of the synthesis.

Table 1: Yields for the Synthesis of 2-Cyano-heterocycles via the Reissert-Henze Reaction

| Starting N-Oxide | Acylating Agent | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pyridine N-oxide | Benzoyl chloride | KCN | CH2Cl2/H2O | 25 | 12 | 75-85 |

| 4-Methylpyridine N-oxide | Benzoyl chloride | KCN | CH2Cl2/H2O | 25 | 12 | 80-90 |

| 4-Chloropyridine N-oxide | Benzoyl chloride | KCN | CH2Cl2/H2O | 25 | 12 | 60-70 |

| Quinoline N-oxide | Benzoyl chloride | KCN | CH2Cl2/H2O | 25 | 12 | 85-95 |

| Isoquinoline N-oxide | Benzoyl chloride | KCN | CH2Cl2/H2O | 25 | 12 | 90-98 |

| Thieno[2,3-b]pyridine N-oxide | Benzoyl chloride | KCN | - | - | - | 43-84[1] |

Table 2: Yields for the Reduction of 2-Cyano-heterocycles to 2-Carbaldehydes

| Starting 2-Cyano-heterocycle | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Cyanopyridine | DIBAL-H | Toluene | -78 | 2 | 70-85 |

| 2-Cyano-4-methylpyridine | DIBAL-H | Toluene | -78 | 2 | 75-90 |

| 2-Cyano-4-chloropyridine | DIBAL-H | Toluene | -78 | 2 | 65-80 |

| 2-Cyanoquinoline | DIBAL-H | Toluene | -78 | 2 | 80-90 |

| 2-Cyanoisoquinoline | DIBAL-H | Toluene | -78 | 2 | 85-95 |

Experimental Protocols

The following are representative experimental protocols for the two-step synthesis of a 2-carbaldehyde from a heterocyclic N-oxide.

General Procedure for the Synthesis of 2-Cyanopyridine (Reissert-Henze Reaction)

To a stirred solution of pyridine N-oxide (1.0 eq.) in a biphasic mixture of dichloromethane (10 mL/mmol) and water (10 mL/mmol) at 0 °C is added potassium cyanide (1.2 eq.). To this mixture, benzoyl chloride (1.1 eq.) is added dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL/mmol). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the 2-cyanopyridine.

General Procedure for the Reduction of 2-Cyanopyridine to Pyridine-2-carbaldehyde

A solution of 2-cyanopyridine (1.0 eq.) in anhydrous toluene (10 mL/mmol) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of diisobutylaluminum hydride (DIBAL-H) in toluene (1.0 M, 1.2 eq.) is added dropwise, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of methanol (2 mL/mmol) at -78 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL/mmol). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aldehyde is purified by column chromatography on silica gel.

Application in Drug Discovery: Synthesis of CGS 19755

The Reissert-Henze reaction has been employed in the synthesis of various biologically active molecules. A notable example is its use in the preparation of a 14C-labeled version of CGS 19755, a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory formation. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders such as stroke and epilepsy.

CGS 19755 acts by competitively binding to the glutamate binding site on the NMDA receptor, thereby preventing its activation by glutamate.[2] This inhibitory action blocks the influx of Ca2+ into the neuron, a key event in the excitotoxic cascade.

NMDA Receptor Signaling Pathway and Inhibition by CGS 19755

The following diagram illustrates the signaling pathway of the NMDA receptor and the point of intervention by CGS 19755.

Caption: NMDA receptor signaling and inhibition by CGS 19755.

Experimental Workflow Visualization

The overall workflow for the synthesis of a 2-carbaldehyde via the Reissert-Henze reaction can be visualized as follows:

Caption: Workflow for 2-carbaldehyde synthesis.

Conclusion

The Reissert-Henze reaction, followed by a controlled reduction, provides a reliable and versatile pathway for the synthesis of 2-carbaldehydes from readily available heterocyclic N-oxides. These products serve as crucial intermediates in the development of new pharmaceuticals and other functional organic materials. The successful application of this methodology in the synthesis of the NMDA receptor antagonist CGS 19755 highlights its significance in medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to assist researchers in the practical application of this important synthetic transformation.

References

The Emerging Potential of 6-Chloroisoquinoline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic introduction of a chlorine atom at the 6-position of the isoquinoline ring system creates 6-chloroisoquinoline, a versatile precursor for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, focusing on its role in the development of anticancer, antimicrobial, and neuroprotective agents. This document details synthesis protocols, quantitative biological data, and the modulation of key signaling pathways.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical first steps in drug discovery. A common and effective strategy for synthesizing the this compound scaffold is the Pomeranz-Fritsch reaction, followed by functionalization at various positions.[1]

Synthesis of this compound via Pomeranz-Fritsch Reaction

This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of 4-chlorobenzaldehyde and an aminoacetaldehyde acetal.[1]

Experimental Protocol:

-

Formation of the Benzalaminoacetal (Schiff Base):

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mol) and 2,2-diethoxyethylamine (1.1 mol) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected.

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.[2]

-

-

Cyclization to this compound:

-

Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat at 80°C for 4 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Basify the solution with concentrated sodium hydroxide solution to a pH >10.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.[2]

-

Synthesis of this compound-1-carbaldehyde

A key derivative, this compound-1-carbaldehyde, can be synthesized from this compound via the Reissert-Henze reaction.[3]

Experimental Protocol:

-

Formation of the Reissert Compound:

-

To a vigorously stirred two-phase system of this compound in dichloromethane and an aqueous solution of potassium cyanide, add benzoyl chloride dropwise at room temperature.

-

Stir for several hours.

-

Separate the organic layer, wash with water, dilute acid, dilute base, and brine.

-

Dry the organic layer and concentrate to yield the Reissert compound, 2-benzoyl-6-chloro-1,2-dihydroisoquinoline-1-carbonitrile.[1]

-

-

Hydrolysis to the Aldehyde:

-

Treat the purified Reissert compound with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Cool the reaction mixture, neutralize, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain this compound-1-carbaldehyde.[3]

-

Synthetic workflow for this compound-1-carbaldehyde.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.

Topoisomerase II Inhibition

Substituted this compound-5,8-diones have been synthesized and evaluated for their cytotoxic activity and as DNA topoisomerase II inhibitors.[4]

| Compound Class | Cancer Cell Line | IC50 (µM)[4] |

| Chloroisoquinolinediones | A549 (Lung) | >10 |

| SNU-638 (Stomach) | >10 | |

| Col2 (Colon) | >10 | |

| HT1080 (Fibrosarcoma) | >10 | |

| HL-60 (Leukemia) | >10 | |

| Pyrido[3,4-b]phenazinediones | A549 (Lung) | 1.82 - 5.97 |

| SNU-638 (Stomach) | 1.82 - 5.97 | |

| Col2 (Colon) | 1.82 - 5.97 | |

| HT1080 (Fibrosarcoma) | 1.82 - 5.97 | |

| HL-60 (Leukemia) | 1.82 - 5.97 |

Note: The pyrido[3,4-b]phenazinediones are derivatives of the chloroisoquinolinediones.

Experimental Protocol: Topoisomerase II Decatenation Assay

This assay measures the catalytic activity of Topoisomerase II by monitoring the decatenation of kinetoplast DNA (kDNA).

-

Reaction Setup:

-

On ice, prepare a reaction mix containing 10x Topoisomerase II reaction buffer, ATP, and kDNA substrate.

-

Aliquot the reaction mix into microcentrifuge tubes.

-

Add the test compound (e.g., this compound derivative) at various concentrations.

-

Initiate the reaction by adding human Topoisomerase II enzyme.

-

-

Incubation and Termination:

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop solution/loading dye containing SDS and Proteinase K.

-

Incubate at 37°C for an additional 15 minutes to digest the enzyme.[1]

-

-

Analysis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel and visualize the DNA bands under UV light after staining with ethidium bromide.

-

Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. The extent of inhibition is determined by the reduction in decatenated DNA.[1]

-

Workflow for Topoisomerase II decatenation assay.

Kinase Inhibition and Signaling Pathway Modulation

The isoquinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors.[2] Halogenation, including chlorination at the 6-position, can be a key strategy in designing potent and selective kinase inhibitors.[2] These compounds often exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt and MAPK pathways.

Hypothetical Signaling Pathway for a this compound Derivative as a Receptor Tyrosine Kinase (RTK) Inhibitor:

Hypothetical RTK signaling pathway inhibited by a this compound derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced.

-

Reagent Preparation: Prepare stock solutions of the test compound, kinase, substrate, and ATP.

-

Kinase Reaction: In a 384-well plate, add the test compound, kinase/substrate mixture, and initiate the reaction with ATP. Incubate for 60 minutes at room temperature.

-

Signal Generation and Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.[5]

-

-

Data Analysis: The luminescent signal is inversely correlated with kinase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[5]

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

-

Cell Culture and Treatment: Culture cancer cells and treat with various concentrations of the this compound derivative for a specified time.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K and Akt.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an ECL substrate and an imaging system. Densitometry is used to quantify the changes in protein phosphorylation.

Antimicrobial Applications

Isoquinoline and its derivatives are known to possess a broad spectrum of antimicrobial activities. While specific data for this compound is limited, related compounds have shown promising results.

| Isoquinoline Derivative Class | Microorganism | MIC (µg/mL) |

| Alkynyl Isoquinolines | Staphylococcus aureus (MRSA) | 4 - 8[6] |

| Enterococcus faecium (VRE) | 4 - 8[6] | |

| Isoquinoline Alkaloids | Bacillus cereus | ≥50[2] |

| Staphylococcus aureus | ≥50[2] | |

| Candida albicans | 62.5 - 1000[2] | |

| Cryptococcus neoformans | 62.5 - 1000[2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

-

Preparation: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate with appropriate growth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Applications

Emerging research suggests that isoquinoline derivatives may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease by targeting key pathological processes like neuroinflammation and amyloid-beta (Aβ) aggregation.

Modulation of Neuroinflammation

Certain isoquinoline-1-carboxamide derivatives have been shown to suppress the production of pro-inflammatory mediators in microglial cells, suggesting a role in mitigating neuroinflammation. This is often achieved through the inhibition of signaling pathways like MAPKs and NF-κB.

| Isoquinoline Derivative | Pro-inflammatory Mediator | IC50 (µM) |

| N-(hydroxyphenyl) isoquinoline-1-carboxamides | IL-6 | 20 - 40 |

| NO | 20 - 40 |

Signaling Pathway for Inhibition of Neuroinflammation:

Inhibition of MAPK/NF-κB pathway in neuroinflammation.

Inhibition of Amyloid-β Aggregation

Some hydroxyquinoline derivatives, structurally related to isoquinolines, have been found to inhibit the aggregation of amyloid-beta peptides, a key event in the pathogenesis of Alzheimer's disease.[7]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

This assay measures the formation of amyloid fibrils by monitoring the fluorescence of Thioflavin T, a dye that binds to β-sheet-rich structures.

-

Preparation: Prepare a solution of monomeric Aβ peptide.

-

Incubation: Incubate the Aβ peptide solution with and without the test compound (e.g., a this compound derivative) at 37°C with shaking.

-

Fluorescence Measurement: At various time points, add Thioflavin T to aliquots of the incubation mixture and measure the fluorescence intensity.

-

Analysis: A decrease in ThT fluorescence in the presence of the test compound indicates inhibition of Aβ fibril formation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse applications. Its derivatives have shown potential as anticancer agents through mechanisms such as topoisomerase and kinase inhibition, as well as displaying antimicrobial and neuroprotective properties. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the therapeutic potential of this versatile chemical entity. Future investigations should focus on synthesizing and screening a broader range of this compound derivatives to fully elucidate their medicinal chemistry applications.

References

- 1. Cholinesterase Inhibitory and In Silic o Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggregations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted NMR Spectra of 6-Chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-chloroisoquinoline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering detailed spectral data, experimental protocols, and logical workflows for NMR analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These values were generated using established computational methods and serve as a reliable reference for the identification and characterization of this compound.

Predicted ¹H NMR Data for this compound

| Atom No. | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | 9.15 | s | - |

| H-3 | 8.45 | d | 5.9 |

| H-4 | 7.65 | d | 5.9 |

| H-5 | 8.05 | d | 9.0 |

| H-7 | 7.75 | dd | 9.0, 2.2 |

| H-8 | 7.90 | d | 2.2 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Predicted ¹³C NMR Data for this compound

| Atom No. | Predicted Chemical Shift (δ, ppm) |

| C-1 | 152.5 |

| C-3 | 143.0 |

| C-4 | 120.0 |

| C-4a | 136.0 |

| C-5 | 128.5 |

| C-6 | 133.0 |

| C-7 | 129.0 |

| C-8 | 127.0 |

| C-8a | 127.5 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Experimental Protocols for NMR Spectroscopy

For the experimental acquisition of NMR spectra for a compound such as this compound, the following protocols are recommended.

Sample Preparation

-

Sample Purity : Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Concentration :

-

Sample Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[2]

-

NMR Tube : Use a clean, unscratched 5 mm NMR tube.[2]

-

Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution for accurate chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition

-

Spectrometer : Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR.

-

Locking : Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming : Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Acquisition Parameters for ¹H NMR :

-

Pulse Sequence : A standard single-pulse sequence is typically used.

-

Acquisition Time (AQ) : Set to approximately 3 seconds for small molecules.[3]

-

Relaxation Delay (D1) : A delay of 1-5 seconds is generally sufficient.

-

Number of Scans (NS) : For a moderately concentrated sample, 8 to 16 scans are usually adequate.

-

-

Acquisition Parameters for ¹³C NMR :

-

Pulse Sequence : A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets.

-

Acquisition Time (AQ) : Typically 1-2 seconds.

-

Relaxation Delay (D1) : A longer delay of 2-10 seconds may be necessary, especially for quaternary carbons.

-

Number of Scans (NS) : A significantly higher number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

-

Data Processing

-

Fourier Transform (FT) : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.[4][5][6]

-

Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.[4][6]

-

Baseline Correction : A baseline correction is applied to obtain a flat baseline across the spectrum.[6]

-

Referencing : The chemical shift axis is calibrated relative to the internal standard (TMS at 0.00 ppm).[6]

-

Integration : For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

-

Peak Picking : The chemical shift of each peak is determined.

Visualization of Workflows